molecular formula C10H10N4O3 B8717019 N,N-dimethyl-5-nitro-1H-indazole-3-carboxamide

N,N-dimethyl-5-nitro-1H-indazole-3-carboxamide

Cat. No. B8717019
M. Wt: 234.21 g/mol
InChI Key: KBUDDKJBLRMLLJ-UHFFFAOYSA-N
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Patent
US09249125B2

Procedure details

To a solution of 5-nitro-1H-indazole-3-carboxylic acid (1.01 g, 4.88 mmol), dimethylamine hydrochloride (1.99 g, 24.4 mmol) and HATU (2.78 g, 7.31 mmol) in DMF at RT was added DIPEA (4.3 mL, 24 mmol) and the reaction mixture kept at RT for 18 hr and then diluted with water (150 mL). The resulting precipitate was collected by filtration and was dried in vacuo to afford N,N-dimethyl-5-nitro-1H-indazole-3-carboxamide as a pale yellow solid (1.10 g, 92%); Rt 0.26 min (Method 2, acidic); m/z 235 (M+H)+ (ES+).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[C:7]2[C:13]([OH:15])=O)([O-:3])=[O:2].Cl.[CH3:17][NH:18][CH3:19].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>CN(C=O)C.O>[CH3:17][N:18]([CH3:19])[C:13]([C:7]1[C:6]2[C:10](=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[NH:9][N:8]=1)=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)C(=O)O
Name
Quantity
1.99 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
2.78 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
4.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C(=O)C1=NNC2=CC=C(C=C12)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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